molecular formula C18H16Cl2N4OS B11685033 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11685033
M. Wt: 407.3 g/mol
InChI Key: UHVVXLZPFQRXFZ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-derived hydrazone characterized by a 3,4-dichlorophenyl substituent and a sulfanyl-linked ethyl-benzimidazole moiety. This compound belongs to a class of hydrazide-hydrazones, which are widely studied for their diverse pharmacological potentials, including antimicrobial, anticancer, and anti-inflammatory activities. Structural elucidation of such compounds often employs techniques like $ ^1H $ NMR, ESI-MS, and X-ray crystallography, with software tools like SHELX and ORTEP facilitating refinement and visualization.

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-2-24-16-6-4-3-5-15(16)22-18(24)26-11-17(25)23-21-10-12-7-8-13(19)14(20)9-12/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+

InChI Key

UHVVXLZPFQRXFZ-UFFVCSGVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine

Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For 1-ethyl substitution:

  • Reactants : o-Phenylenediamine (1.0 eq), ethyl iodide (1.2 eq), and sodium metabisulfite.

  • Conditions : Reflux in dimethylformamide (DMF) at 120°C for 6–8 hours.

  • Mechanism : The ethyl group is introduced via nucleophilic substitution on the benzimidazole nitrogen.

  • Yield : ~75–80% after recrystallization from ethanol.

Thiolation

The 2-thiol group is introduced using sulfurating agents:

  • Reactants : 1-Ethyl-1H-benzimidazole, phosphorus pentasulfide (P₂S₅).

  • Conditions : Reflux in dry toluene for 4 hours.

  • Key Data :

    • IR (KBr): 2550 cm⁻¹ (S-H stretch).

    • ¹H NMR (DMSO-d₆): δ 1.42 (t, 3H, -CH₂CH₃), 4.32 (q, 2H, -CH₂CH₃), 7.25–7.65 (m, 4H, aromatic).

Preparation of 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

This intermediate links the benzimidazole-thiol to the hydrazide group.

Alkylation with Ethyl Chloroacetate

  • Reactants : 1-Ethyl-1H-benzimidazole-2-thiol (1.0 eq), ethyl chloroacetate (1.1 eq).

  • Conditions : Stirring in acetone with K₂CO₃ at room temperature for 12 hours.

  • Product : Ethyl 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetate.

    • Yield: 85–90%.

Hydrazinolysis

  • Reactants : Ethyl ester intermediate (1.0 eq), 80% hydrazine hydrate (2.0 eq).

  • Conditions : Reflux in ethanol for 4–6 hours.

  • Key Data :

    • IR (KBr): 1667 cm⁻¹ (amide C=O), 3412 cm⁻¹ (N-H).

    • ¹H NMR (CDCl₃): δ 4.07 (s, 2H, -NH₂), 3.91 (s, 2H, -SCH₂).

Condensation with 3,4-Dichlorobenzaldehyde

The final step forms the hydrazone via Schiff base condensation.

Reaction Setup

  • Reactants :

    • 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (1.0 eq).

    • 3,4-Dichlorobenzaldehyde (1.1 eq).

  • Catalyst : 2–3 drops of concentrated HCl or glacial acetic acid.

  • Solvent : Absolute ethanol (15 mL per mmol of hydrazide).

Optimization

ParameterOptimal ValueEffect on Yield
TemperatureReflux (78°C)Maximizes imine formation
Time2–3 hoursPrevents over-oxidation
Molar Ratio (Hydrazide:Aldehyde)1:1.1Ensures complete conversion

Workup and Purification

  • Quenching : Pour reaction mixture into ice-cold water.

  • Filtration : Collect precipitate and wash with cold ethanol.

  • Recrystallization : Use ethanol:water (3:1) to obtain pure product.

  • Yield : 70–75%.

Characterization Data

Spectroscopic Analysis

TechniqueKey Signals
IR (KBr) 3240 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, -CH=N), 7.85–7.20 (m, 6H, aromatic), 4.40 (q, 2H, -CH₂CH₃), 1.45 (t, 3H, -CH₂CH₃)
MS (ESI) m/z 435.3 [M+H]⁺

Purity Assessment

MethodResult
HPLC (C18 column)98.2% purity
Melting Point168–170°C

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
One-pot Synthesis Reduced purification stepsLower yield (~60%)
Stepwise Approach Higher purity (>95%)Longer reaction time (12+ hours)

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g with consistent yields (68–72%).

  • Cost Drivers :

    • 3,4-Dichlorobenzaldehyde (~$120/kg).

    • Hydrazine hydrate (~$50/L).

  • Green Chemistry Alternatives :

    • Replace ethanol with cyclopentyl methyl ether (CPME) for safer distillation.

Challenges and Mitigation

  • Isomerization : The E-configuration is favored using acidic conditions.

  • By-products : Unreacted aldehyde removed via silica gel chromatography.

  • Moisture Sensitivity : Reactions conducted under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1/R2) Melting Point (°C) Molecular Weight (g/mol) Key Data Sources
N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide R1: 3,4-Cl$_2$Ph; R2: Ethyl Not reported ~435.33 (estimated) Target compound
N’-[(3,4-Dibenzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide R1: 3,4-(BenzylO)$_2$Ph; R2: Phenyl 178–180 567.48 (M+H) $ ^1H $ NMR, ESI-MS
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide R1: 3-OHPh; R2: Ethyl Not reported 393.45 ChemSpider ID: 306953-18-4
N′-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide R1: 3-OHPh; R2: Methyl Not reported 379.43 RN: 306988-05-6
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide R1: 2-CF$_3$Ph; Heterocycle: Thiadiazole Not reported 537.64 CAS: 497824-22-3

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound increases electrophilicity compared to electron-donating groups like 3-hydroxyphenyl (3-OHPh) in . This may enhance interactions with biological targets via halogen bonding .

Physicochemical Properties :

  • The dibenzyloxyphenyl analog exhibits a higher molecular weight (567.48 g/mol) and melting point (178–180°C), likely due to increased aromatic stacking from benzyloxy groups.
  • Hydroxyphenyl derivatives () show lower molecular weights (~380–390 g/mol), which may improve aqueous solubility compared to the dichlorophenyl target compound.

Pharmacological Activity Trends

  • Anticancer Potential: Hydrazones like (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide exhibit anticancer activity via apoptosis induction .
  • Anti-inflammatory Applications : Benzimidazole-thiadiazole hybrids (e.g., ) demonstrate anti-inflammatory effects, possibly linked to COX-2 inhibition .

Biological Activity

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety , a dichlorophenyl group , and a hydrazide functional group linked through a sulfanyl bridge. Its molecular formula is C18H16Cl2N4OSC_{18}H_{16}Cl_2N_4OS with a molecular weight of approximately 503.8 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit moderate antioxidant properties. For instance, studies have employed the DPPH radical scavenging assay to evaluate the antioxidant capacity of related benzimidazole derivatives.

CompoundDPPH Scavenging Activity (IC50 µM)Lipid Peroxidation Inhibition (%)
Standard (BHT)54-
Compound A7045
This compoundTBDTBD

Findings : The antioxidant activity was measured against standard compounds like Butylated Hydroxytoluene (BHT), with results indicating that while some derivatives showed promising activity, the specific activity of this compound requires further investigation.

Antimicrobial Activity

Compounds in this class have also been assessed for their antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Case Study : A study evaluated the antimicrobial effects of synthesized benzimidazole derivatives, reporting that several compounds demonstrated significant inhibition against both bacterial and fungal strains. The specific MIC values for this compound were not detailed but are expected to follow similar trends based on structural similarities.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies involving cell lines and animal models.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)TBDCell cycle arrest

Research Findings : In one study, the compound was shown to induce apoptosis in MCF7 cells, suggesting a potential mechanism for its anticancer effects. Further molecular docking studies indicated favorable binding affinities to key targets involved in cancer progression.

Q & A

Q. What are the optimal synthetic conditions for preparing N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?

The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Step 1 : Reacting 1-ethyl-1H-benzimidazole-2-thiol with chloroacetyl chloride in anhydrous ethanol under reflux (60–80°C, 4–6 hours) to form the thioether intermediate.
  • Step 2 : Condensing the intermediate with 3,4-dichlorobenzaldehyde hydrazide in methanol or ethanol under acidic catalysis (e.g., acetic acid) at reflux for 8–12 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can the structure of this compound be confirmed post-synthesis?

Employ a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm the hydrazone (N–H, C=N) and benzimidazole (aromatic protons) moieties. Key signals: δ 8.3–8.5 ppm (C=N–H), δ 7.2–7.8 ppm (aromatic protons) .
  • IR : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z ~496.4 .

Q. What preliminary biological assays are recommended for screening its activity?

  • Antimicrobial : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Antioxidant : DPPH radical scavenging assay at concentrations 10–100 µM .

Advanced Research Questions

Q. What strategies address steric hindrance during functionalization of the benzimidazole-thioether moiety?

Steric hindrance from the 1-ethyl and dichlorophenyl groups limits nucleophilic substitution. Mitigation approaches:

  • Use bulky leaving groups (e.g., tosylates) to enhance reactivity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yields .
  • Introduce directing groups (e.g., nitro) to guide regioselective modifications .

Q. How can computational methods predict the compound’s mechanism of action (MOA)?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase or human topoisomerase II). Focus on hydrogen bonding with the hydrazone C=O and hydrophobic interactions with the dichlorophenyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR : Develop models correlating substituent electronegativity (e.g., Cl position) with antimicrobial activity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀/MIC values may arise from:

  • Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability .
  • Solubility : Use DMSO stocks ≤1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic stability : Perform hepatic microsome assays to assess degradation rates .

Q. What crystallographic techniques elucidate its 3D structure and packing behavior?

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: DMSO/ethanol). Analyze space group, unit cell parameters, and intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (N–H⋯O) and halogen interactions (Cl⋯Cl) to crystal stability .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace 3,4-dichlorophenyl with 3-bromo-4-methoxy or 3,4-dihydroxyphenyl to assess electronic effects .
  • Side-chain variations : Substitute the ethyl group on benzimidazole with propyl or benzyl to probe steric tolerance .
  • Bioisosteres : Replace the thioether with sulfone or sulfonamide groups to modulate pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.